N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide
Description
N-{[1-(6-Cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is a sulfonamide-containing azetidine derivative characterized by a pyridine ring substituted with a cyano group at the 6-position.
Properties
IUPAC Name |
N-[[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-15(19(2,17)18)7-10-8-16(9-10)12-4-3-11(5-13)14-6-12/h3-4,6,10H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYYDVPTVVSZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=CN=C(C=C2)C#N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Aminopyridine Derivatives
The azetidine ring is constructed via a Staudinger reaction between a nitrile and an imine. For example, 6-cyano-3-aminopyridine reacts with ethyl glyoxylate under acidic conditions to form a β-lactam intermediate, which is reduced to azetidine using LiAlH4. Yields for this step range from 65–72% depending on the solvent system (THF or DCM).
Functionalization at the Azetidine 3-Position
The azetidine’s 3-position is functionalized with a hydroxymethyl group via Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine. For instance, azetidin-3-ol reacts with 4-nitrobenzoic acid to yield the protected alcohol, which is hydrolyzed to azetidin-3-ylmethanol.
Introduction of the Sulfonamide Group
Sulfonylation of Secondary Amines
The hydroxymethyl group is converted to an amine via Gabriel synthesis , followed by reaction with methanesulfonyl chloride. In a typical procedure, azetidin-3-ylmethanol is treated with phthalimide under Mitsunobu conditions to form the phthalimido derivative, which is hydrolyzed with hydrazine to yield the primary amine. Subsequent reaction with methanesulfonyl chloride in the presence of triethylamine (TEA) produces the sulfonamide.
Critical Parameters :
N-Methylation Strategies
N-Methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions. For example, the secondary amine intermediate is treated with methyl iodide and potassium carbonate in acetonitrile at 60°C for 12 hours. Alternatively, reductive amination with formaldehyde and sodium cyanoborohydride offers higher selectivity.
Optimization and Scalability
Solvent and Catalyst Screening
Purification Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves sulfonamide intermediates.
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Recrystallization : Methanol/water mixtures yield high-purity (>98%) final product.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥99% purity with a retention time of 6.8 minutes.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing DEAD with diisopropyl azodicarboxylate (DIAD) in Mitsunobu reactions reduces costs by 40% without compromising yield.
Waste Management
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Solvent Recovery : Distillation recovers >90% of THF and DCM.
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Neutralization : Quenching excess methanesulfonyl chloride with aqueous NaHCO3 prevents HCl emissions.
Emerging Methodologies
Flow Chemistry Approaches
Continuous flow systems enhance safety during exothermic steps (e.g., sulfonylation). A microreactor setup achieves 92% yield in 10 minutes residence time.
Enzymatic Sulfonylation
Pilot studies using arylsulfotransferase enzymes demonstrate selective sulfonylation at 30°C, though yields remain suboptimal (55%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Traditional Batch | 78 | 99 | 120 |
| Microwave-Assisted | 85 | 98 | 95 |
| Flow Chemistry | 92 | 99 | 80 |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the azetidine ring, pyridine substituents, or sulfonamide groups. Below is a detailed comparison using evidence-derived data:
Azetidine Derivatives with Varied Pyridine Substituents
- N-((6-Chloropyridin-3-yl)methyl)-N'-cyano-N-methylacetimidamide (CAS 365441-66-3) Similarity Score: 0.87 Key Differences: Replaces the azetidine-linked sulfonamide with an acetimidamide group. Hypothesized Impact: Reduced polarity compared to the sulfonamide-containing target, which may influence solubility and membrane permeability.
1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine (CAS 1353990-11-0)
- Similarity Score : 0.85
- Key Differences : Lacks both the azetidine and sulfonamide moieties, instead featuring a dimethylamine group. The absence of the sulfonamide likely diminishes its capacity for hydrogen bonding or enzyme inhibition.
- Hypothesized Impact : Simplified structure may enhance bioavailability but reduce target specificity.
Azetidine Derivatives with Sulfonamide Modifications
- N-{1-[Bis-(4-chlorophenyl)methyl]azetidin-3-yl}-N-quinol-6-yl-methylsulphonamide (Patent Application 00402/KOL/2005 A) Key Differences: Substitutes the 6-cyanopyridinyl group with a bulkier bis-(4-chlorophenyl)methyl group and a quinoline moiety. Hypothesized Impact: Increased steric hindrance may reduce binding to compact active sites but improve lipophilicity for CNS penetration.
Methyl N-((3RS,4RS)-1-Ethyl-2-oxo-4-(p-tolyl)azetidin-3-yl)-N-(phenylsulfonyl)glycinate (6a) ()
- Key Differences : Incorporates a glycinate ester and a phenylsulfonyl group instead of methylmethanesulfonamide. The p-tolyl substituent on the azetidine introduces aromatic hydrophobicity.
- Hypothesized Impact : Enhanced metabolic liability due to the ester group, contrasting with the hydrolytically stable sulfonamide in the target compound.
Structural Analogues with Heterocyclic Variations
1-((6-Chloropyridin-3-yl)methyl)piperazine (CAS 1135439-04-1)
- Ferrocenylmethylidene-Bicyclic Sulfonamide (Compound 36, ) Key Differences: Features a ferrocenyl group and a bicyclic framework, diverging entirely from the pyridine-azetidine scaffold. Hypothesized Impact: Potential redox activity from the ferrocene moiety, enabling applications in catalysis or electrochemical sensing, unlike the target compound.
Biological Activity
N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.
- Molecular Formula : C12H16N4O2S
- Molecular Weight : 280.346 g/mol
The compound features a unique structure that combines an azetidine ring with a cyanopyridine moiety, which may contribute to its biological effects.
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Tubulin Polymerization : Compounds in this class have shown cytotoxic activity by inhibiting tubulin polymerization, which is crucial for cell division. This mechanism is similar to that of combretastatin A4, a known vascular targeting agent .
- Potential Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .
2. In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity and biological activity of related azetidine derivatives:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8g | MCF-7 | 0.5 | Tubulin inhibition |
| 8j | HCT-116 | 0.7 | Tubulin inhibition |
| 8n | MCF-7 | 0.6 | Tubulin inhibition |
| 8o | HCT-116 | 0.8 | Tubulin inhibition |
These results suggest that modifications to the azetidine structure can enhance cytotoxicity against cancer cell lines.
Case Study: Synthesis and Evaluation of Azetidine Derivatives
A study published in PubMed focused on synthesizing various azetidine derivatives and evaluating their biological activities. The study highlighted that certain trisubstituted azetidines exhibited significant cytotoxic effects against cancer cell lines through tubulin inhibition, which aligns with the expected activity of this compound .
Research Findings
- Cytotoxic Activity : The synthesized azetidine derivatives showed varying degrees of cytotoxicity, with some compounds effectively inhibiting cell proliferation in MCF-7 and HCT-116 cell lines.
- Molecular Modeling : Molecular modeling studies were employed to rationalize the observed biological activities, providing insights into how structural modifications influence efficacy.
Q & A
Q. What are the established synthetic routes for N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide, and what key parameters influence yield?
Answer: The synthesis involves multi-step protocols, typically starting with functionalization of the azetidine ring followed by sulfonamide coupling. Key steps include:
- Azetidine precursor preparation : Reacting 6-cyanopyridine-3-amine with azetidin-3-ylmethanol under Mitsunobu conditions to form the azetidine-pyridine core .
- Sulfonamide coupling : Treating the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >85% purity.
Q. Critical Parameters :
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its purity?
Answer: Structural confirmation relies on:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Peaks for the azetidine methylene (δ 3.2–3.8 ppm) and sulfonamide methyl (δ 2.9–3.1 ppm) .
- FTIR : Sulfonamide S=O stretches (1320–1350 cm⁻¹) and C≡N vibrations (2220–2240 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matching the theoretical mass (±0.001 Da).
- X-ray Crystallography : Resolves stereochemistry and confirms azetidine-pyridine spatial arrangement .
Q. Purity Assessment :
- HPLC (C18 column, acetonitrile/water gradient): Purity ≥95% with retention time consistency.
- Elemental Analysis : C, H, N, S percentages within ±0.3% of theoretical values.
Q. What initial biological screening approaches are recommended to assess its potential therapeutic applications?
Answer:
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (typical range: 1–10 µM) .
- Enzyme Inhibition : Kinase profiling (e.g., Aurora B kinase at 0.1–1 µM ATP concentration) to identify targets .
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC values reported in µg/mL) .
Q. Key Assay Parameters :
- Negative controls (DMSO vehicle) and positive controls (e.g., doxorubicin for cytotoxicity).
- Dose-response curves (4-parameter logistic model) for IC₅₀ calculation.
Advanced Research Questions
Q. What strategies are employed to investigate the compound's mechanism of action, particularly regarding kinase inhibition?
Answer:
- Kinase Activity Assays : Use recombinant Aurora B kinase with ATP-Glo™ luminescence to quantify inhibition (IC₅₀ < 50 nM reported in related sulfonamides) .
- Cellular Target Engagement :
- Western Blotting : Phospho-histone H3 (Ser10) reduction in treated cells indicates mitotic arrest .
- siRNA Knockdown : Compare effects with Aurora B-silenced cells to confirm target specificity.
- Molecular Docking : AutoDock Vina simulations predict binding to Aurora B's ATP pocket (docking scores ≤ -9.0 kcal/mol) .
Validation : Co-crystallization of the compound with Aurora B (resolution ≤ 2.0 Å) provides structural insights .
Q. How can researchers resolve contradictions in reported biological activities across different studies?
Answer:
- Orthogonal Assays : Replicate conflicting studies using identical cell lines (e.g., ATCC-validated HeLa) and assay protocols (e.g., ATP concentration in kinase assays) .
- Metabolic Stability Testing : Evaluate compound degradation in cell culture media (LC-MS/MS) to rule out false negatives due to instability.
- Off-Target Profiling : Screen against unrelated kinases (e.g., EGFR, VEGFR) to assess selectivity .
Case Example : A study reporting nucleic acid synthesis inhibition () vs. kinase inhibition () could be reconciled by testing both mechanisms in parallel.
Q. What methodologies are used to study structure-activity relationships (SAR) for optimizing its pharmacological profile?
Answer:
- Functional Group Modifications :
- Replace the cyanopyridine with fluoropyrimidine to enhance solubility (logP reduction by 0.5 units) .
- Introduce methyl groups on the azetidine ring to improve metabolic stability (t₁/₂ increase from 2.5 to 4.8 h in human liver microsomes) .
- Pharmacokinetic Profiling :
- Caco-2 Permeability : Assess absorption (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability).
- CYP450 Inhibition : Screen against CYP3A4/2D6 to mitigate drug-drug interaction risks.
Q. Data Analysis :
- QSAR Models : Use CoMFA/CoMSIA to correlate substituent electronegativity with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
